molecular formula C8H3ClF3NO3 B8234012 4-Nitro-2-(trifluoromethyl)benzoyl chloride

4-Nitro-2-(trifluoromethyl)benzoyl chloride

Cat. No. B8234012
M. Wt: 253.56 g/mol
InChI Key: QLENXPZKYQCBKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitro-2-(trifluoromethyl)benzoyl chloride is a useful research compound. Its molecular formula is C8H3ClF3NO3 and its molecular weight is 253.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Nitro-2-(trifluoromethyl)benzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitro-2-(trifluoromethyl)benzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure Studies

The molecular structure of derivatives of benzoyl chloride, including those with a nitro group, has been explored through x-ray structure studies. These studies reveal the presence of a conjugated system in the molecule and establish intramolecular contacts, such as NH ... Cl, highlighting the compound's compact molecular structure compared to similar compounds without the nitro group (Cherepinskii-Malov, Buzykin & Gusev, 1981).

Synthesis and Antimicrobial Activity

4-Nitro benzoyl isothiocyanate, prepared from 4-nitro benzoyl chloride, has been utilized in the synthesis of various derivatives with potential antimicrobial properties. These compounds have been screened for their antibacterial and antifungal activities and characterized using spectral techniques like IR and NMR (Gondhani, Sanghani, Sanja & Dobariya, 2013).

NMR and DFT Studies in Medicine

NMR and DFT calculation studies have been conducted on 2-[2-Nitro-4-(trifluoromethyl)benzoyl]cyclohexane-1,3-dione (NTBC), a component of a medicine for tyrosinemia type I. These studies help understand the molecule's structure and behavior in the human body, particularly in the urine of patients treated with the medicine (Gryff-Keller, Szczeciński & Kraska-Dziadecka, 2011).

Synthesis and Characterization of Derivatives

Research has also focused on synthesizing and characterizing 4-nitro benzoyl acylhydrazines, demonstrating high product yields and providing insights into their potential applications in various fields (Jian-ping, 2008).

properties

IUPAC Name

4-nitro-2-(trifluoromethyl)benzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NO3/c9-7(14)5-2-1-4(13(15)16)3-6(5)8(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLENXPZKYQCBKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-2-(trifluoromethyl)benzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Steinebach, A Bricelj, A Murgai, I Sosič… - Journal of Medicinal …, 2023 - ACS Publications
Immunomodulatory imide drugs (IMiDs) such as thalidomide, pomalidomide, and lenalidomide are the most common cereblon (CRBN) recruiters in proteolysis-targeting chimera (…
Number of citations: 2 pubs.acs.org

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